2-Chlorothiazol-4-amine

Description

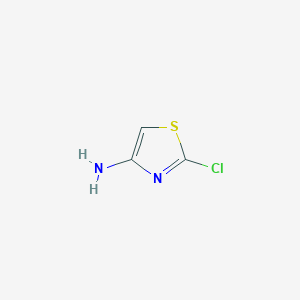

2-Chlorothiazol-4-amine (CAS: 878744-05-9) is a heterocyclic organic compound with the molecular formula C₃H₃ClN₂S. Its structure consists of a thiazole ring—a five-membered aromatic ring containing one sulfur and one nitrogen atom—with a chlorine atom at position 4 and an amine group (-NH₂) at position 2 (Figure 1). This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive sites, which allow for further functionalization .

Properties

IUPAC Name |

2-chloro-1,3-thiazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c4-3-6-2(5)1-7-3/h1H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLAOFMHRXNRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorothiazol-4-amine can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloro-5-(chloromethyl)thiazole with 2-aminopyridine in ethanol and triethylamine. This reaction yields 2-chloro-5-(2-pyridyl)thiazole, which can be further converted to 2-chlorothiazol-4-amine .

Industrial Production Methods

Industrial production of 2-Chlorothiazol-4-amine typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield. The compound is usually stored in a dark place under an inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Chlorothiazol-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and fused ring systems. These products often exhibit enhanced biological activities and are used in various applications .

Scientific Research Applications

2-Chlorothiazol-4-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer and antiviral agent.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 2-Chlorothiazol-4-amine involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes, disrupt cell membranes, and interfere with DNA replication. These actions contribute to its antimicrobial, antifungal, and anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole Family

5-(3-Chlorophenyl)-4-methylthiazol-2-amine (CAS: 1082351-64-1)

- Molecular formula : C₁₀H₉ClN₂S

- Molecular weight : 224.71 g/mol

- Substituents : A 3-chlorophenyl group at C5 and a methyl group at C3.

- Synthesis: Synthesized via cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate, followed by reaction with aromatic aldehydes and chloroacetyl chloride .

4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine

- Molecular formula : C₁₇H₂₂ClN₅S

- Substituents : A 4-chlorothiophene group at C4 and a cyclohexylpiperazine moiety at C4.

- Synthesis : Microwave-assisted coupling of chlorothiophene derivatives with piperazine intermediates in acetonitrile .

- Applications : Investigated for CNS-targeted drug development due to the piperazine group’s affinity for neurotransmitter receptors .

Benzothiadiazole Derivatives

4-Amino-5-Chloro-2,1,3-Benzothiadiazole (CAS: 30536-19-7)

- Molecular formula : C₆H₄ClN₃S

- Molecular weight : 185.63 g/mol

- Substituents : A fused benzene ring with chlorine at C5 and an amine at C4.

- Synthesis : Cyclization of chlorinated benzothiadiazole precursors using sulfuric acid .

- Applications : Used as an intermediate for Tizanidine (a muscle relaxant) and studied for fluorescence properties in material science .

Thiadiazole Derivatives

2,5-(4-Chlorobenzyl)-N-aryl-1,3,4-thiadiazole-2-amine

- Molecular formula : C₁₅H₁₂ClN₃S

- Molecular weight : 301.79 g/mol

- Substituents : A 4-chlorobenzyl group and an aryl amine.

- Synthesis : Cyclization using iodine in potassium iodide and sodium hydroxide .

- Applications : Antimicrobial and antifungal activities reported due to the thiadiazole core’s electron-deficient nature .

| Comparison |

|---|

| The thiadiazole ring (with two nitrogen atoms) offers greater hydrogen-bonding capacity than thiazole, enhancing interactions with biological targets. However, synthetic complexity is higher than for 2-Chlorothiazol-4-amine . |

Biological Activity

2-Chlorothiazol-4-amine is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 2-Chlorothiazol-4-amine, including its antimicrobial, antifungal, anticancer, and antiviral properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

2-Chlorothiazol-4-amine is a derivative of thiazole, characterized by the presence of a chlorine atom at the second position and an amine group at the fourth position. This unique substitution pattern is crucial for its biological activity.

1. Antimicrobial Activity

2-Chlorothiazol-4-amine has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including Gram-positive bacteria.

- Mechanism of Action : The compound is believed to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism, leading to cell death.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Active against MRSA |

| Escherichia coli | Moderate activity |

| Candida albicans | Antifungal activity |

2. Anticancer Properties

The anticancer potential of 2-Chlorothiazol-4-amine has been explored in various studies, showing promising results against multiple cancer cell lines.

- Case Study : In vitro studies demonstrated that 2-Chlorothiazol-4-amine exhibits selective cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The compound showed IC50 values in the low micromolar range, indicating potent activity .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 7.5 |

| A549 | 6.2 |

| HT29 | 8.0 |

3. Antiviral Activity

Emerging research suggests that 2-Chlorothiazol-4-amine may also possess antiviral properties, making it a candidate for further investigation in antiviral drug development.

- Research Findings : Preliminary studies indicate that the compound may inhibit viral replication through interference with viral proteins and host cell interactions.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Chlorothiazol-4-amine, it is useful to compare it with other thiazole derivatives:

| Compound | Biological Activity |

|---|---|

| 2-Amino-5-chlorothiazole | Antimicrobial |

| 4-Chlorothiazol-2-amine | Anticancer |

| Thiazole | Broad spectrum of activity |

Synthesis and Research Applications

The synthesis of 2-Chlorothiazol-4-amine typically involves the reaction of thiazole derivatives with chlorinating agents under controlled conditions. This compound serves as a building block for synthesizing more complex thiazole derivatives with enhanced biological activities.

Applications in Medicine and Industry

Due to its diverse biological activities, 2-Chlorothiazol-4-amine has potential applications in:

- Pharmaceuticals : As a lead compound for developing new antimicrobial and anticancer agents.

- Agriculture : As a biocide or pesticide due to its antifungal properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.